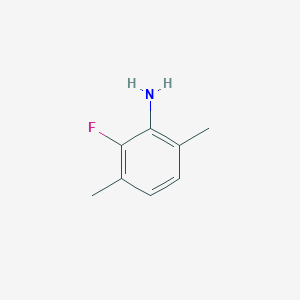

2-Fluoro-3,6-dimethylaniline

Description

Properties

IUPAC Name |

2-fluoro-3,6-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-5-3-4-6(2)8(10)7(5)9/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFCSDYGWXHNKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iron-Mediated Reduction

A direct method involves the reduction of 1-bromo-4-fluoro-3-methyl-2-nitrobenzene using iron in acetic acid. The nitro group is selectively reduced to an amine while preserving the fluorine and methyl substituents.

Procedure

-

Reactants :

-

1-Bromo-4-fluoro-3-methyl-2-nitrobenzene (0.50 g, 2.14 mmol)

-

Iron powder (596.6 mg, 10.68 mmol)

-

Acetic acid (10 mL)

-

-

Conditions : Stir at room temperature for 1 hour.

-

Workup : Filter, dilute with water, extract with ethyl acetate, and concentrate.

Key Advantages :

-

High selectivity for nitro reduction without cleaving C-F or C-Br bonds.

-

Cost-effective reagents.

Limitations :

-

Requires handling brominated intermediates, which may pose toxicity concerns.

Diazotization-Fluorination of Aniline Derivatives

Ultrasound-Assisted Fluorination

Primary amines can be converted to fluorinated products via diazotization followed by fluorination. This method adapts protocols from halogenation of N,N-dialkylanilines.

Procedure

-

Reactants :

-

3,6-Dimethylaniline (starting material)

-

Et₃N·3HF (hydrogen fluoride-triethylamine complex)

-

Sodium nitrite (NaNO₂)

-

-

Conditions :

-

Diazotize 3,6-dimethylaniline with NaNO₂ in Et₃N·3HF at 0°C.

-

Apply ultrasound (20–100 kHz, ≥20 W/cm²) for 20 minutes.

-

-

Workup : Extract with diethyl ether, dry, and purify via distillation.

Key Advantages :

-

Avoids isolation of hazardous diazonium salts.

-

Ultrasound enhances reaction efficiency.

Limitations :

-

Requires specialized equipment for ultrasound/microwave irradiation.

-

Lower yields compared to reduction methods.

Comparative Analysis of Methods

Critical Considerations :

-

Regioselectivity : Methyl groups at positions 3 and 6 direct electrophilic substitution, ensuring fluorine incorporation at position 2.

-

Safety : HF-based methods require corrosion-resistant reactors and strict safety protocols.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3,6-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-3,6-dimethylaniline is primarily utilized as a building block in the synthesis of pharmaceuticals. Its unique structure enhances its interaction with biological targets, making it valuable in drug design.

- Mechanism of Action : The fluorine atom increases lipophilicity, allowing better cellular penetration and interaction with enzymes and receptors. For instance, it has been shown to inhibit methionine S-adenosyltransferase-2 (MAT2A), which is linked to liver and colorectal cancers.

Recent studies have demonstrated the compound's potential in cancer research:

- In Vitro Studies : Research involving LS174T colorectal cancer cells indicated significant cytotoxicity at low micromolar concentrations.

- In Vivo Studies : Mouse xenograft models showed that administration of the compound resulted in reduced tumor sizes without significant toxicity.

Agrochemicals

The compound is being explored for its potential use in developing pesticides and herbicides due to its biological activity against certain pests. Its ability to act on specific biological pathways makes it a candidate for creating effective agrochemicals.

Colorectal Cancer Treatment

A series of experiments indicated that analogs of this compound could selectively target MAT2A in human colon cancer cells. This suggests a promising avenue for developing new anticancer therapies based on this compound.

Toxicological Assessment

Long-term studies revealed that while some derivatives exhibited mild toxicity, this compound was relatively safe at therapeutic doses. It did not induce methemoglobinemia—a common concern with aromatic amines—indicating a favorable safety profile for potential therapeutic use.

Mechanism of Action

The mechanism by which 2-Fluoro-3,6-dimethylaniline exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other interactions, influencing its reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry and drug design .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include:

Key Observations:

The meta-methyl group (C3) in the target compound may hinder resonance stabilization of the amino group, unlike 2,6-dimethylaniline, where both methyl groups are ortho to the amine .

Electronic Effects: Fluorine's electronegativity withdraws electron density, making the aromatic ring less reactive toward electrophilic attack. This effect is more pronounced in this compound than in non-fluorinated analogs like 2,6-dimethylaniline . Methyl groups donate electrons via hyperconjugation, partially counteracting fluorine's electron withdrawal.

Biological Activity

2-Fluoro-3,6-dimethylaniline is an aromatic amine that has garnered attention in various fields, including medicinal chemistry and agrochemical research. Its unique structure, characterized by a fluorine atom and two methyl groups on the aniline ring, enhances its biological activity and reactivity. This article delves into the biological activity of this compound, summarizing key findings from recent studies, its mechanism of action, and potential applications.

- Chemical Formula : C9H11FN

- Molecular Weight : 167.19 g/mol

- CAS Number : 457-61-0

The presence of the fluorine atom is significant as it influences the compound's electronic properties, enhancing its ability to form hydrogen bonds and interact with various biological targets.

This compound acts primarily through its interactions with specific enzymes and receptors. The fluorine atom increases the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This property is crucial for its role in drug design and as a biochemical probe.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit methionine S-adenosyltransferase-2 (MAT2A), an enzyme implicated in liver and colorectal cancers. This inhibition leads to reduced levels of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), which are critical for cellular methylation processes .

- Cell Proliferation : In vitro studies have demonstrated that this compound can affect cell proliferation in cancer cell lines, suggesting potential antitumor activity .

In Vitro Studies

Recent studies have highlighted the compound's effectiveness in inhibiting cancer cell growth. For instance, a study involving LS174T colorectal cancer cells showed that this compound exhibited significant cytotoxicity at low micromolar concentrations .

In Vivo Studies

Animal models have been employed to assess the antitumor efficacy of this compound. In mouse xenograft models of colorectal cancer, administration of this compound resulted in tumor size reduction without significant toxicity .

Case Studies

- Colorectal Cancer Treatment : A series of experiments demonstrated that analogs of this compound could selectively target MAT2A in human colon cancer cells. The results indicated a promising avenue for developing new anticancer therapies based on this compound .

- Toxicological Assessment : Long-term toxicity studies revealed that while some derivatives exhibited mild toxicity, this compound was relatively safe at therapeutic doses. Notably, it did not induce methemoglobinemia—a common concern with aromatic amines—suggesting a favorable safety profile .

Applications

The biological activities of this compound extend beyond oncology:

- Pharmaceutical Development : Its role as an intermediate in drug synthesis positions it as a valuable building block for new therapeutic agents.

- Agrochemicals : The compound is also explored for use in developing pesticides and herbicides due to its biological activity against certain pests.

Q & A

Q. What are the standard synthetic routes for 2-Fluoro-3,6-dimethylaniline, and how do reaction conditions influence yield?

The synthesis typically involves fluorination of 3,6-dimethylaniline precursors. A common method is electrophilic aromatic substitution using fluorinating agents like Selectfluor™ or via diazotization followed by Balz-Schiemann reaction. Reaction parameters such as temperature (optimized at 0–5°C for diazotization), stoichiometry of fluorinating agents (1.2–1.5 equivalents), and solvent polarity (e.g., acetonitrile for Selectfluor™) critically affect yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is recommended .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Reverse-phase HPLC coupled with UV detection (λ = 254 nm) or tandem mass spectrometry (LC-MS/MS) is widely used. For biological samples (e.g., serum, tissue), solid-phase extraction (SPE) with C18 cartridges improves recovery rates. Method validation should include limits of detection (LOD < 0.1 µg/mL) and quantification (LOQ < 0.5 µg/mL), as demonstrated in analogous studies for 2,6-dimethylaniline in bovine milk .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

Use hepatic cell lines (e.g., HepG2 or primary hepatocytes) to assess cytotoxicity via MTT assays. Genotoxicity can be evaluated using Ames tests (TA98 and TA100 strains) or Comet assays. Dose-response studies (0.1–100 µM) should account for potential metabolic activation via S9 liver fractions, as seen in carcinogenicity studies of structural analogs .

Advanced Research Questions

Q. How can catalytic systems be optimized for sustainable synthesis of this compound?

Transition-metal catalysts like Pd/C or PdHx-Pd/C (3.9 nm particle size) enable H2-free amination, reducing reliance on hazardous reagents. Key parameters include catalyst loading (5–10 mol%), solvent choice (ethanol or DMF), and microwave-assisted heating (50–80°C) to enhance reaction rates. Mechanistic studies suggest that PdHx improves electron transfer, increasing yield by 15–20% compared to conventional Pd/C .

Q. What mechanistic insights explain the degradation pathways of this compound under advanced oxidation processes (AOPs)?

Fenton’s reagent (Fe²⁺/H2O2) and persulfate activation (Fe²⁺/S2O8²⁻) generate hydroxyl (•OH) and sulfate (SO4•⁻) radicals, respectively. LC-QTOF-MS identifies primary degradation products, including fluorinated quinones and carboxylates. Reaction kinetics follow pseudo-first-order models, with rate constants (k = 0.05–0.12 min⁻¹) dependent on pH (optimal at 3.0) and oxidant concentration (0.1–1.0 mM) .

Q. How does the fluorine substituent influence regioselectivity in electrophilic substitution reactions?

Fluorine’s strong electron-withdrawing effect directs electrophiles to the para position relative to the amine group. Computational studies (DFT calculations) reveal that steric hindrance from adjacent methyl groups further stabilizes transition states. Experimental validation via NMR (¹⁹F and ¹H) and X-ray crystallography is critical for confirming product structures .

Methodological Challenges and Solutions

Q. How can co-eluting impurities be resolved in chromatographic analysis of this compound?

Use ultra-performance liquid chromatography (UPLC) with sub-2 µm particles to improve resolution. Gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid over 10 min) reduces peak overlap. For persistent impurities, derivatization with dansyl chloride enhances MS sensitivity and specificity .

Q. What strategies mitigate side reactions during fluorination of 3,6-dimethylaniline precursors?

Protecting the amine group with acetyl or tert-butoxycarbonyl (Boc) groups prevents unwanted N-fluorination. Low-temperature reactions (−10°C) and slow addition of fluorinating agents minimize polyfluorination. Post-reaction deprotection (e.g., HCl in dioxane for Boc) restores the free amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.